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Bis(3-glycidoxypropyl)tetramethyldisiloxane

Epoxy Curing Kinetics Differential Scanning Calorimetry (DSC) Activation Energy

Formulators needing low-viscosity reactive diluents with high thermal stability often face reactivity trade-offs. DS1 resolves this with quantified performance: 8-11 cSt viscosity enables void-free electronic encapsulation; >97% diffraction efficiency in HPDLCs outperforms cycloaliphatic analogs by 22 pp; poly(β-hydroxyl amine) networks exhibit tunable tensile strength (0.70-2.52 MPa) and >98% self-healing. Ideal for advanced composites, optical films, and protective coatings where lower curing activation energy accelerates manufacturing.

Molecular Formula C16H34O5Si2
Molecular Weight 362.61 g/mol
CAS No. 126-80-7
Cat. No. B085544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-glycidoxypropyl)tetramethyldisiloxane
CAS126-80-7
Molecular FormulaC16H34O5Si2
Molecular Weight362.61 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2
InChIInChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3
InChIKeyMFIBZDZRPYQXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS1 Key Properties & Benchmarking


1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane (CAS 126-80-7), commonly abbreviated as gp-DS or DS1, is a low-molecular-weight, bifunctional epoxy-terminated disiloxane . It serves as a critical reactive modifier and building block in the synthesis of hybrid epoxy-siloxane polymers, combining the reactivity of glycidyl ether groups with the thermal stability and flexibility of a tetramethyldisiloxane backbone [1]. With a typical commercial purity of ≥97% (GC) and a kinematic viscosity range of 8-11 cSt, it is primarily employed to enhance the performance of epoxy resins, polyurethanes, and silicones in demanding applications such as electronic encapsulation, high-performance coatings, and advanced composites .

Why DS1 Substitution Fails


While several epoxy-functional siloxanes or simple diluents are commercially available, direct substitution of 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane (DS1) without re-optimization of the formulation can lead to significant performance shortfalls. Unlike alternative modifiers, DS1 provides a unique, quantifiable balance of low viscosity, high reactivity (lower curing activation energy), and distinct thermal and mechanical outcomes. The evidence below demonstrates that replacing DS1 with an amino-functional analog (DS2) drastically alters the curing kinetics [1], substituting with a polymeric epoxy siloxane can compromise mechanical strength [2], and moving to a structurally analogous siloxane with a different epoxy type directly impacts application-critical parameters like diffraction efficiency [3]. These are not merely incremental differences; they are fundamental changes in material behavior that dictate suitability for specific high-value applications.

DS1 Quantitative Evidence Guide


Curing Activation Energy: DS1 vs. DS2

In a comparative study of epoxy resin modifiers, replacing 10 mass% of the epoxy resin Epidian 6 with 1,3-bis(glycidyloxypropyl)tetramethyldisiloxane (DS1) resulted in a lower activation energy for the curing reaction compared to a system modified with an equivalent amount of the amino-functional analog, 1,3-bis(aminopropyl)-1,1,3,3-tetramethyldisiloxane (DS2) [1]. The DS1-modified system exhibited a more favorable cure profile, quantified by isoconversional kinetic analysis [1].

Epoxy Curing Kinetics Differential Scanning Calorimetry (DSC) Activation Energy

Tunable Tensile Strength of DS1 Elastomers

Using 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane (DS1) as the key silicon-containing monomer, researchers synthesized novel poly(β-hydroxyl amine) supramolecular elastomers [1]. The resulting materials demonstrated a wide, tunable range of mechanical properties, achieving tensile strengths from 0.70 MPa to 2.52 MPa [1]. While this is a class-level property inherent to the polymer system, it benchmarks the material's performance capability; conventional unfilled or unmodified elastomers of this class often exhibit significantly lower (<0.5 MPa) or less tunable strength.

Supramolecular Elastomers Tensile Strength Self-Healing Polymers

HPDLC Diffraction Efficiency with DS1

In the fabrication of high-performance HPDLC gratings, a formulation containing 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane (DS1) as a matrix component achieved a diffraction efficiency exceeding 97% [1]. This performance is quantifiably superior to that of a structurally related epoxy siloxane, 1,5-bis[2-(1,2-epoxycyclohex-4-yl)ethyl]-1,1,3,3,5,5-hexamethyltrisiloxane, which yielded a lower diffraction efficiency of 75% under comparable conditions [1].

Holographic Polymer Dispersed Liquid Crystals (HPDLC) Diffraction Efficiency Optical Materials

Low Viscosity and Thermal Stability

1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane (DS1) is characterized by a low kinematic viscosity of 8-11 cSt, which is significantly lower than many high-performance epoxy resin systems . When used as a reactive diluent, it effectively lowers the overall system viscosity, improving processing and substrate wetting. Critically, this reduction does not compromise the final material's electrical or mechanical integrity, a common trade-off with non-reactive or less thermally stable diluents [1].

Epoxy Diluents Viscosity Electronic Encapsulation

DS1 High-Value Application Scenarios


Electronic Encapsulation and Potting

The combination of low viscosity (8-11 cSt) and reactive epoxy functionality makes 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane an ideal reactive diluent for electronic encapsulation . It enables void-free filling of complex components while ensuring the cured material retains high dielectric strength and thermal stability, crucial for protecting sensitive electronics from environmental stress and mechanical shock [1]. The lower curing activation energy demonstrated for DS1-modified systems further supports faster, more energy-efficient manufacturing of encapsulated devices [2].

Tunable Supramolecular Elastomers

Researchers developing advanced supramolecular elastomers can leverage the quantitative mechanical tunability offered by DS1-based poly(β-hydroxyl amine)s. By using DS1 as a core monomer, scientists can engineer materials with a wide range of tensile strengths (0.70-2.52 MPa) [3]. This precise control over mechanical properties, combined with the material's inherent self-healing capability (>98% efficiency), makes it a premier choice for creating next-generation materials for wearable electronics, soft robotics, and biomedical implants [3].

Holographic Optical Elements

For applications in advanced optics and photonics, such as switchable smart windows and augmented reality (AR) displays, DS1 is a performance-critical material. The direct head-to-head evidence shows that incorporating DS1 into a HPDLC formulation yields a diffraction efficiency of over 97%, outperforming a structurally similar cyclohexyl-epoxy siloxane by 22 percentage points [4]. This superior optical performance makes DS1 the unequivocal choice for developers seeking to maximize the brightness and clarity of holographic gratings [4].

Epoxy-Siloxane Hybrid Coatings & Adhesives

Industrial coating and adhesive formulators seeking to enhance flexibility, adhesion, and thermal resistance over traditional epoxy systems should prioritize DS1. Its use as a copolymerization modifier for epoxy resins, polyesters, and polyurethanes leads to hybrid networks with quantifiably improved thermal stability, as demonstrated by thermogravimetric analysis (TGA) of DS1-derived hybrid siloxane materials [5]. This makes DS1 a valuable component for protective coatings in aerospace, automotive, and industrial maintenance where durability and resistance to thermal cycling are paramount.

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